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Abstract

Fusarielin A is a polyketide natural product isolated from fungi of the Fusarium genus.[1] It
belongs to a class of compounds characterized by a complex, highly oxygenated decalin core
structure. The unique chemical architecture and stereochemistry of Fusarielin A have been a
subject of interest, primarily elucidated through a combination of advanced spectroscopic and
chemical methods. This guide provides a detailed overview of the chemical structure, absolute
stereochemistry, and the experimental methodologies employed in the structural determination
of Fusarielin A.

Chemical Structure

The planar structure of Fusarielin A was primarily determined through extensive analysis of its
Nuclear Magnetic Resonance (NMR) data.[1] The molecule consists of a tetracyclic core
featuring two epoxide rings, fused to a decalin system, and a substituted hepta-4,6-diene-1,3-
diol side chain.

Table 1: Chemical and Physical Properties of Fusarielin A
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Property Value Source

Molecular Formula C25H3804 PubChem CID 10453753
Molecular Weight 402.6 g/mol PubChem CID 10453753
Exact Mass 402.27700969 Da PubChem CID 10453753

(2S,3S,4E,6E)-7-
[(1R,2S,4R,5R,6S,7S,9S,11R)-
5-[(E)-but-2-en-2-yl]-4,11-
dimethyl-3,10-
IUPAC Name PubChem CID 10453753
dioxatetracyclo[5.5.0.02,4.0%,11]
dodecan-6-yl]-2,4-
dimethylhepta-4,6-diene-1,3-
diol

C/C=C(\C)/[C@H]1--INVALID-
LINK--

SMILES (C[C@H]2[C@H]4[C@@]1(04 PubChem CID 10453753
)C)C">C@H/C=C/C=C(\C)/--
INVALID-LINK--CO">C@HO

Spectroscopic Data for Structural Elucidation

The definitive skeletal structure of Fusarielin A was established using one-dimensional (*H,
13C) and two-dimensional NMR spectroscopy. While the precise *H and 13C NMR chemical shift
assignments for Fusarielin A from the primary literature are not available in publicly accessible
databases, the following table presents the NMR data for prefusarielin, a closely related
biosynthetic precursor, to illustrate the typical chemical shifts for the core structure. The data
were recorded in DMSO-de at 600 MHz.

Table 2: lllustrative NMR Spectroscopic Data (Prefusarielin in DMSO-ds)
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'H Chemical Shift (ppm),

Position Lo 13C Chemical Shift (ppm)
Multiplicity, J (Hz)
1 - 176.40
2 2.38, 1H, dq 43.53
3 3.92,1H,d 78.80
4 - 135.53
5 5.90, 1H, d 126.89
6 5.32,1H,d 136.34
7 6.24, 1H, dd 126.09
8 2.21, 1H, ddd 47.73
9 1.41, 1H, dddd 34.02
10 1.44, 1H, ddd 30.91
11 1.82, 1H, ddd -
12 5.34, 1H, dd 121.31
13 1.69, 1H,dd / 1.99, 1H, dd 37.46
14 1.90, 1H, dddd 38.06
15 5.36, 1H, s 126.62
16 - 134.05
17 2.58,1H,d 54.10
18 - 134.60
19 5.16, 1H, q 122.07
20 1.57,3H,d 13.38
21 0.81, 3H,d 13.99
22 1.62,3H, s 11.01
23 1.62,3H, s 23.12
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24 1.54,3H,s 18.01

25 151,3H,s 21.88

Data adapted from the
published values for

prefusarielin.

Stereochemistry

The determination of the absolute stereochemistry of Fusarielin A was a critical step in its
structural elucidation and was accomplished using a combination of chiroptical methods. The
relative stereochemistry was established through NMR studies, while the absolute configuration
of the multiple chiral centers was determined using the exciton chirality method and the
modified Mosher's method.[1]

Methodologies for Absolute Configuration
Determination

o Exciton Chirality Method: This method relies on the interaction of two or more chromophores
within a chiral molecule. The spatial arrangement of these chromophores leads to a
characteristic split Circular Dichroism (CD) spectrum, known as a Cotton effect. The sign of
this Cotton effect can be directly related to the absolute configuration of the stereocenters
that dictate the chromophores' orientation.

o Modified Mosher's Method: This is a powerful NMR-based technique used to determine the
absolute configuration of chiral secondary alcohols. The alcohol is derivatized with both (R)-
and (S)-a-methoxy-a-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric
esters. By analyzing the differences in the *H NMR chemical shifts (Ad = S - dR) of protons
near the newly formed chiral center, the absolute configuration of the alcohol can be
deduced.

The application of these methods established the absolute configuration of all stereocenters in
Fusarielin A as depicted in the structure below.

Visualizations
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Chemical Structure of Fusarielin A

The following diagram illustrates the complete chemical structure of Fusarielin A, including the
absolute stereochemistry at each chiral center.

Fusarielin A (C2sH3804)

Click to download full resolution via product page

Caption: 2D Chemical Structure of Fusarielin A.

Experimental Workflow for Structure Elucidation

The logical workflow for the complete structural determination of Fusarielin A is outlined below.
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Caption: Workflow for the structural elucidation of Fusarielin A.

Experimental Protocols

The following sections outline the general methodologies used for the isolation and structural
characterization of Fusarielin A, as inferred from the primary literature.[1]

Isolation and Purification

e Culturing: A species of Fusarium is cultured in a suitable liquid or solid medium to promote
the production of secondary metabolites.

» Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.qg.,
ethyl acetate) to obtain a crude extract containing a mixture of compounds.
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Chromatography: The crude extract is subjected to a series of chromatographic techniques
for purification. This typically involves:

o Silica gel column chromatography with a solvent gradient (e.g., n-hexane/ethyl acetate) to
separate fractions based on polarity.

o Further purification of active fractions using Sephadex LH-20 column chromatography.

o Final purification by High-Performance Liquid Chromatography (HPLC), often using a
reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile
phase to yield pure Fusarielin A.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCIs or
DMSO-de). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond
Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to
establish proton-proton and proton-carbon correlations, leading to the determination of the
carbon skeleton and relative stereochemistry.

Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-
FABMS) or other high-resolution techniques are used to accurately determine the elemental
composition and thus the molecular formula of the compound.

Determination of Absolute Configuration

Modified Mosher's Method Protocol (General):

o Two separate aliquots of Fusarielin A (containing secondary alcohol groups) are dried
and dissolved in anhydrous pyridine-ds within NMR tubes.

o To one tube, (R)-(-)-MTPA chloride is added. To the other, (S)-(+)-MTPA chloride is added.

o The reactions are allowed to proceed to completion at room temperature to form the di-
(S)-MTPA and di-(R)-MTPA esters, respectively.
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o 'H NMR spectra are recorded for both diastereomeric products.

o The chemical shifts of protons on both sides of the esterified carbinol centers are assigned
for both the (S)- and (R)-esters.

o The chemical shift difference (Ad = 3S - dR) is calculated for these protons. A consistent
positive or negative sign for the Ad values on either side of the carbinol center allows for

the assignment of its absolute configuration.

Conclusion

The structure of Fusarielin A represents a complex and challenging target for both isolation
and synthetic chemistry. Its complete structural and stereochemical assignment was achieved
through a rigorous application of modern spectroscopic and chemical derivatization techniques.
The detailed understanding of its three-dimensional architecture is fundamental for any future
investigation into its biological activity, mechanism of action, and potential for therapeutic

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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